3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c19-16(17-10-12-4-2-8-21-12)18-11-13(14-5-1-7-20-14)15-6-3-9-22-15/h1-9,13H,10-11H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAXPVBYALQGEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)NCC2=CC=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea is a synthetic organic molecule featuring a unique combination of furan and thiophene moieties. These structural components are often associated with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant studies and data.
Structural Characteristics
The compound's structure can be represented as follows:
The presence of furan and thiophene rings contributes to its potential reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds containing furan and thiophene groups exhibit a range of biological activities. The following table summarizes notable activities associated with similar compounds:
| Compound Class | Structural Features | Notable Biological Activities |
|---|---|---|
| Thiourea Derivatives | Contains sulfur in place of oxygen | Antimicrobial, anticancer, anti-inflammatory |
| Furan Compounds | Aromatic heterocycles | Antitumor, antiviral |
| Thiophene Derivatives | Aromatic properties | Antimicrobial, electronic applications |
1. Antimicrobial Activity
Studies have shown that thiourea derivatives can exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL . The presence of the thiourea functional group enhances the ability to form hydrogen bonds, which may contribute to their biological efficacy.
2. Anticancer Activity
Research into related thiourea compounds has revealed promising anticancer properties. For example, certain derivatives were found to inhibit cell proliferation in cancer cell lines such as U937 and THP-1 . The mechanisms of action often involve apoptosis induction and cell cycle arrest.
3. Anti-inflammatory Effects
Compounds with similar structural motifs have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways positions these compounds as potential therapeutic agents in treating chronic inflammatory diseases .
Case Studies
Several studies provide insights into the biological activities of compounds structurally related to This compound :
-
Study on Antimicrobial Properties :
A recent study evaluated the antimicrobial efficacy of thiourea derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiourea structure significantly influenced the antimicrobial potency, suggesting a structure-activity relationship (SAR) that could be explored further for drug development . -
Anticancer Activity Assessment :
In vitro assays conducted on various cancer cell lines demonstrated that specific thiourea derivatives exhibited IC50 values lower than standard chemotherapeutics like etoposide, indicating their potential as effective anticancer agents .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Impact of Substituents on Properties
Electronic and Steric Effects
- The absence of polar groups (e.g., -OH) may limit solubility in aqueous media .
- Thiomorpholinoethyl Derivative : The thiomorpholine ring (a six-membered thioether-amine) provides conformational rigidity and sulfur-based hydrogen-bonding capacity, which could enhance receptor affinity in enzyme inhibition.
Pharmacological Implications
- Compounds with tetrahydrobenzo[b]thiophene scaffolds (e.g., ) exhibit demonstrated bioactivity in kinase inhibition due to planar aromatic systems. However, the target compound’s non-fused thiophene rings may favor selectivity for different targets.
- Hydrazono-benzoyl urea derivatives (e.g., ) show enhanced electrophilicity at the urea carbonyl, making them reactive toward nucleophilic residues (e.g., cysteine thiols).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
